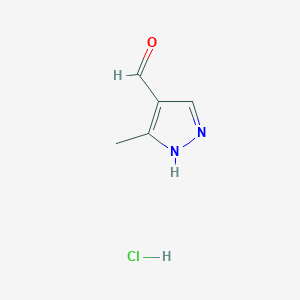
2-(4-Amino-3-methoxyphenoxy)ethanol
説明
2-(4-Amino-3-methoxyphenoxy)ethanol is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Acidolysis of Lignin Model Compounds
The research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including a compound structurally similar to "2-(4-Amino-3-methoxyphenoxy)ethanol", highlights the importance of understanding the chemical behavior and degradation mechanisms of lignin derivatives. This knowledge is crucial for the development of efficient processes for lignin valorization, aiming to convert lignin into valuable chemicals and fuels. The study showed significant differences in the degradation mechanism based on the structure of the model compound, underlining the significance of the γ-hydroxymethyl group in these processes (Yokoyama, 2015).
Therapeutic Applicability of Tyrosol and Hydroxytyrosol
Research on tyrosol and hydroxytyrosol, phenolic compounds found in olives, olive oil, and wine, reveals their high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds are similar to "this compound" in that they are phenolic in nature and have potential medical applications. The study aimed to direct information about the application of these phenolic compounds in dentistry, showing promising results for their application in various clinical areas due to their bioactive properties (Ramos et al., 2020).
Ethanol's Biological Actions and Desensitization of Ion Channels
The review on ethanol's actions and its desensitization effects on ligand-gated ion channels provides insights into how ethanol and potentially related compounds can influence neurotransmitter systems. This research highlights the complex interactions between ethanol and neurotransmitter receptors, contributing to our understanding of alcohol's pharmacological effects and the potential for similar compounds to interact with the central nervous system (Dopico & Lovinger, 2009).
Ethanol Oxidation via Microsomal Ethanol-Oxidizing System
A review on the microsomal ethanol-oxidizing system (MEOS) elucidates the role of cytochrome P-450, especially CYP2E1, in the metabolism of ethanol. This pathway's understanding is pivotal for comprehending how the body detoxifies ethanol and potentially other related compounds. The induction of this system and its implications for drug metabolism and liver injury provide a basis for studying the metabolic pathways of similar compounds (Lieber, 1999).
特性
IUPAC Name |
2-(4-amino-3-methoxyphenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-9-6-7(13-5-4-11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZIYZGOGBJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)


![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3094394.png)
![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)



![1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B3094435.png)


